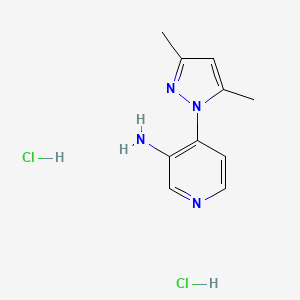

![molecular formula C22H29N5O2 B2406620 2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-34-1](/img/structure/B2406620.png)

2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, also known as HM-3, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of purinergic receptor antagonists, which are compounds that block the action of purinergic receptors in the body. Purinergic receptors are important in a variety of physiological processes, including neurotransmission, inflammation, and immune response.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis of Disubstituted 1-Benzylimidazoles : The compound has been utilized in the synthesis of various imidazoles and purine analogs, which are significant in pharmacological research (Alves, Proença, & Booth, 1994).

Formation of Tricyclic Imidazoles : Research has been conducted on reactions of dicyanoimidazoles with isocyanates, leading to the novel formation of tricyclic imidazoles, which are important for medicinal chemistry (Mitsuhashi et al., 1982).

Cytotoxicity and Anticancer Research

- Cytotoxicity of Imidazoquinolinedione Derivatives : Studies have been conducted on the cytotoxicity of imidazoquinolinedione derivatives, revealing their potential in developing new anticancer drugs (Suh et al., 2000).

Glycolurils and Analogues

- Synthesis and Applications of Glycolurils : Glycolurils, which include analogues of the compound , have found applications across various scientific fields, including pharmacology and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Novel Compound Formation

- Formation of Spiro-linked Compounds : Studies on the reaction of certain quinoline-diones with isothiocyanates have led to the formation of novel spiro-linked compounds, advancing our understanding of chemical synthesis (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Biological Activity Evaluation

Synthesis and Evaluation of Imidazole Derivatives : There has been research into synthesizing imidazole derivatives and evaluating their biological activities, which is crucial in drug development (Sankhe & Chindarkar, 2021).

N-Heterocyclic Carbene–Silver(I) Acetate Complexes : These complexes derived from imidazole show promising antibacterial activity and cytotoxicity against cancer cell lines, indicating their potential in medical applications (Hackenberg et al., 2013).

Propriétés

IUPAC Name |

2-heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-4-5-6-7-8-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-15-26(18)21)17-11-9-16(2)10-12-17/h9-12H,4-8,13-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCLIWOILCHCEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)

![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)

![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)